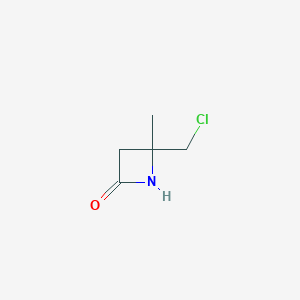
1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione, commonly known as BNPD, is a heterocyclic compound that belongs to the pyrazine family. BNPD is a potent antioxidant and has been found to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Synthesis
The study of crystal structures of related compounds provides insights into their molecular configurations and potential applications in material science. For instance, the crystal structure analysis of 2-(Hexyloxy)benzo[b]phenazine-6,11-dione reveals detailed information about hydrogen bonds and stacking interactions, which are essential for understanding the compound's solid-state properties and potential applications in organic electronics or as a molecular probe in biological systems (Yıldız et al., 2018).
Biological Activities and Molecular Docking
Research into novel heterocyclic compounds, such as those derived from naphthoquinone, has shown potential biological activities, including antibacterial properties. The synthesis and characterization of novel 1,4‐naphthoquinone derivatives, along with their metal complexes, have been explored for their in vitro antibacterial activity and molecular docking studies to predict their modes of action against bacterial targets (Ekennia et al., 2018).
Advanced Synthetic Methods
The development of advanced synthetic methods for functionalized naphthalene derivatives is crucial for their application in various fields. An example includes the Rh(III)-catalyzed cascade reactions, which offer a pathway to highly functionalized naphthalenones, serving as versatile intermediates for synthesizing diversely functionalized naphthalene derivatives. This method underscores the importance of catalysis in accessing complex molecular architectures (Chen et al., 2019).
Anticonvulsant Activity Evaluation
The synthesis and evaluation of naphthalen-2-yl acetate derivatives have shown potential as anticonvulsant agents. This research involves the synthesis, pharmacological evaluation, and molecular modeling study of these compounds to understand their mechanisms of action and potential applications in treating neurological disorders (Ghareb et al., 2017).
Chemosensors for Metal Ions
The development of chemosensors based on naphthoquinone derivatives for detecting metal ions highlights the potential application of these compounds in environmental monitoring and analytical chemistry. The synthesis and characterization of such derivatives demonstrate their selectivity and sensitivity towards specific metal ions, providing a basis for developing new analytical tools (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
1-benzyl-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20-21(25)23(14-13-22(20)15-16-7-2-1-3-8-16)19-12-6-10-17-9-4-5-11-18(17)19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPXJRNTQELOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)



![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)
![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)
